Ethyl iododifluoroacetate
Overview
Description
Ethyl iododifluoroacetate is a fluorinated alkyl iodide compound derived from ethyl iodide and fluoroacetic acid. It is a colorless, volatile, and flammable liquid with a wide range of applications in scientific research. The compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications.
Mechanism of Action
Target of Action
Ethyl iododifluoroacetate primarily targets ketones . It is used in the enantioselective Reformatsky reaction with ketones to form a quaternary carbon centre .
Mode of Action
The interaction of this compound with its targets involves a fluoroalkylation and cycloisomerization cascade reaction . This reaction occurs upon visible-light irradiation . The compound is also used in the enantioselective Reformatsky reaction with ketones .
Biochemical Pathways
This compound affects the Reformatsky reaction pathway . This pathway involves the reaction of this compound with ketones to form a quaternary carbon centre . The compound is also involved in a fluoroalkylation and cycloisomerization cascade reaction .
Pharmacokinetics
It is known that the compound has a molecular weight of 24998 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a quaternary carbon centre and the production of fluorinated cyclization products .
Action Environment
The action of this compound is influenced by environmental factors such as light. For instance, a fluoroalkylation and cycloisomerization cascade reaction of this compound occurs upon visible-light irradiation .
Biochemical Analysis
Biochemical Properties
Ethyl iododifluoroacetate plays a significant role in biochemical reactions. It is involved in the enantioselective Reformatsky reaction with ketones to form a quaternary carbon centre . This reaction is crucial in the synthesis of various biochemical compounds .
Molecular Mechanism
The molecular mechanism of this compound is primarily observed in its role in the Reformatsky reaction . It forms a difluorinated Reformatsky reagent homogeneously when combined with diethylzinc . This reaction is crucial in the formation of a quaternary carbon centre .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are observed in its role in the Reformatsky reaction . The reaction yields good results and high enantioselectivities
Metabolic Pathways
This compound is involved in the Reformatsky reaction, a significant metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl iododifluoroacetate can be synthesized through several methods. One common approach involves the addition reaction of this compound to vinyl trimethylsilane under a copper catalyst, resulting in the formation of ethyl-2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate. This intermediate is then reacted with diisobutylaluminium hydride at low temperatures to yield 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanal .
Another method involves the enantioselective Reformatsky reaction of this compound with ketones to form a quaternary carbon center using a chiral ligand. This reaction achieves good yields and high enantioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl iododifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming difluoroalkylated products.
Reformatsky Reactions: The compound is used in Reformatsky reactions to form carbon-carbon bonds with ketones and aldehydes.
Common Reagents and Conditions:
Copper Catalyst: Used in the addition reaction with vinyl trimethylsilane.
Diisobutylaluminium Hydride: Used for the reduction of intermediates.
Chiral Ligands: Employed in enantioselective reactions to achieve high enantioselectivity.
Major Products:
Difluoroalkylated Indole Derivatives: Formed through visible light-induced difluoroalkylation of unactivated alkenes.
Difluoro-γ-Butyrolactones: Synthesized through the alkaline hydrolysis of adducts formed between this compound and alkenes.
Scientific Research Applications
Ethyl iododifluoroacetate has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to introduce fluorine atoms into drug molecules, enhancing their biological activity and metabolic stability.
Industrial Applications: Utilized in the manufacture of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl iododifluoroacetate is unique due to its difluoromethyl group and iodine atom, which confer distinct reactivity compared to other fluorinated compounds. Similar compounds include:
Ethyl Difluoroiodoacetate: Similar in structure but may have different reactivity and applications.
Perfluoroalkyl Iodides: Used in similar difluoroalkylation reactions but with different reactivity profiles.
This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-iodoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWXXIZVRRTDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371909 | |
Record name | Ethyl iododifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7648-30-8 | |
Record name | Ethyl iododifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl difluoro(iodo)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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